molecular formula C14H26N2O3S B7063917 N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide

N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide

Cat. No.: B7063917
M. Wt: 302.44 g/mol
InChI Key: NARSPBHUNDCJKT-UHFFFAOYSA-N
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Description

N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a cyclopropyl group, and a methanesulfonamide moiety, which contribute to its distinctive chemical properties.

Properties

IUPAC Name

N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3S/c1-14(2,12-4-5-12)13(17)16-8-6-11(7-9-16)10-15-20(3,18)19/h11-12,15H,4-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NARSPBHUNDCJKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1CC1)C(=O)N2CCC(CC2)CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and ketone precursors.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.

    Attachment of the Methanesulfonamide Group: The final step involves the sulfonation of the intermediate compound with methanesulfonyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may target the carbonyl or sulfonamide groups.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the piperidine ring, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced amines, and various substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor modulation.

    Medicine: Explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its interaction with specific receptors in the brain.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby preventing the enzyme from catalyzing its normal reaction.

Comparison with Similar Compounds

Similar Compounds

  • N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]acetamide
  • N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]benzenesulfonamide

Uniqueness

Compared to similar compounds, N-[[1-(2-cyclopropyl-2-methylpropanoyl)piperidin-4-yl]methyl]methanesulfonamide is unique due to its methanesulfonamide group, which imparts distinct chemical properties such as increased polarity and potential for hydrogen bonding. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in medicinal chemistry and industrial processes.

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